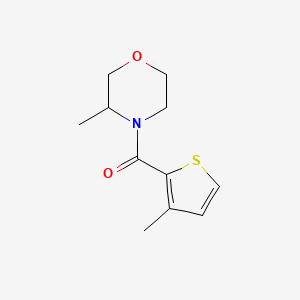![molecular formula C14H15N3O B7511302 N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPAC is a pyrazine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been studied extensively for its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has also been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide involves the inhibition of various enzymes and proteins in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has also been reported to inhibit the activity of protein kinase C (PKC), a protein that is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has also been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria. In addition, N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has also been reported to exhibit low toxicity and high selectivity for its target enzymes and proteins. However, one limitation of using N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide in lab experiments is its instability in aqueous solutions, which can affect its efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide. One area of interest is the development of more stable analogs of N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide that can be used in aqueous solutions. Another area of interest is the development of N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide-based therapeutics for the treatment of various diseases such as cancer and neurological disorders. Furthermore, the potential use of N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide as a tool for studying the role of COX-2 and PKC in various biological processes is an area of future research.
Synthesemethoden
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been synthesized using various methods, including the reaction of 2-methylpyrazine with N-methyl-N-[(2-methylphenyl)methyl]amine in the presence of a catalyst. Another method involves the reaction of 2-methylpyrazine with N-methyl-N-[(2-methylphenyl)methyl]chloroacetamide in the presence of a base. Both methods have been reported to yield N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide in good yields.
Eigenschaften
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11-5-3-4-6-12(11)10-17(2)14(18)13-9-15-7-8-16-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWJJKXVZKZWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)




![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)


![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)